
3-Cyclopropyl-1,1,1-trifluoropropan-2-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclopropyl-containing compounds can be complex due to the inherent ring strain of the cyclopropane ring. Paper describes the synthesis of tris(dialkylamino)cyclopropenium salts, which involves the reaction of C3Cl5H with various amines. This method could potentially be adapted for the synthesis of "3-Cyclopropyl-1,1,1-trifluoropropan-2-amine;hydrochloride" by choosing appropriate starting materials and reaction conditions. Paper discusses the ring-opening cyclization of alkylidenecyclopropyl ketones with amines, which could be a relevant method if ketone precursors are available for the target compound. Paper details the intramolecular amination of cyclopropylmethyl cation, which could be a useful strategy for introducing the amine group into the cyclopropyl moiety.
Molecular Structure Analysis
The molecular structure of cyclopropyl-containing compounds is characterized by the three-membered ring, which imparts significant strain and influences reactivity. The trifluoromethyl group is highly electronegative and can affect the electron distribution within the molecule. Paper discusses the synthesis of all-cis-1,2,3-trifluorocyclopropanes, which are polar and conformationally rigid, properties that could be shared by "3-Cyclopropyl-1,1,1-trifluoropropan-2-amine;hydrochloride."
Chemical Reactions Analysis
Cyclopropyl groups can undergo various chemical reactions, often involving the opening of the strained ring. Paper describes a tandem hydroamination and cyclization reaction, which could be relevant for the synthesis of compounds with amine groups adjacent to a cyclopropane ring. Paper discusses the regioselective ring-opening of 1-aminocyclopropene intermediates, which could provide insights into the reactivity of the cyclopropyl group in the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropyl-containing compounds are influenced by the ring strain and substituents. Paper provides an extensive analysis of the properties of tris(dialkylamino)cyclopropenium salts, including thermal stability, density, viscosity, and conductivity. These properties are likely to be relevant to "3-Cyclopropyl-1,1,1-trifluoropropan-2-amine;hydrochloride" due to the presence of similar structural motifs. Paper describes the crystal structure of a related compound, which could provide insights into the solid-state properties of the target compound.
Wissenschaftliche Forschungsanwendungen
Chan-Lam Cyclopropylation
Cyclopropyl-heteroatom linkages are essential in medicinal chemistry. The use of potassium cyclopropyl trifluoroborate for Chan-Lam cyclopropylation provides a strategic method to synthesize cyclopropyl aryl ethers and cyclopropyl amine derivatives, useful in various chemical transformations (Derosa et al., 2018).
Synthesis of Ethynyl-Extended Cyclopropylamine
1-Ethynylcyclopropylamine, synthesized from cyclopropylacetylene, is a novel precursor in the production of ethynyl-extended 1-aminocyclopropanecarboxylic acids. These derivatives have potential applications in pharmaceutical and material sciences (Kozhushkov et al., 2010).
Cyclopropylation of Anilines and Amines
The copper-promoted N-cyclopropylation reaction of anilines and amines with cyclopropylboronic acid creates N-cyclopropyl derivatives, which are significant in the development of various bioactive molecules (Bénard et al., 2010).
Preparation of Cyclopropyl Amines
The formation of cyclopropyl amines through the reaction of enamines with aluminum carbenoids offers an advantageous alternative to traditional cyclopropanation methods. These amines are crucial in the synthesis of a wide range of compounds, especially in the pharmaceutical industry (Kadikova et al., 2015).
Deamination of Cyclopropylamines
Investigating the deamination reactions of cyclopropylamines can provide insights into the reactivity and stability of these compounds, relevant for their application in various chemical syntheses (Wiberg & Österle, 1999).
Enantioselective Synthesis
The enantioselective synthesis of aminocyclobutanes and aminocyclopropanes, using CuH-catalyzed hydroamination, highlights the importance of these structures in biologically active compounds. This method offers a controlled approach to create polysubstituted aminocyclobutanes and aminocyclopropanes with potential pharmaceutical applications (Feng et al., 2019).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
3-cyclopropyl-1,1,1-trifluoropropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c7-6(8,9)5(10)3-4-1-2-4;/h4-5H,1-3,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQDCCPMDSSIDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

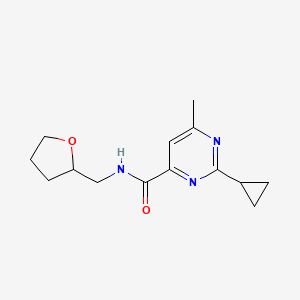
![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B3000391.png)
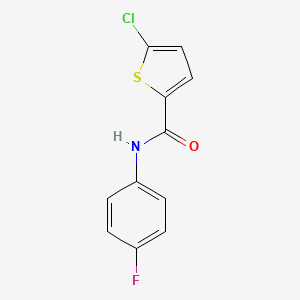
![Methyl 3-[(2-bromophenoxy)methyl]benzoate](/img/structure/B3000393.png)
![3-Cyclopropyl-6-(thiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3000394.png)
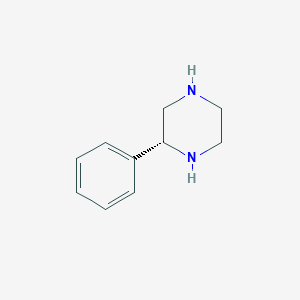

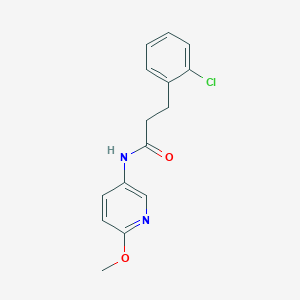

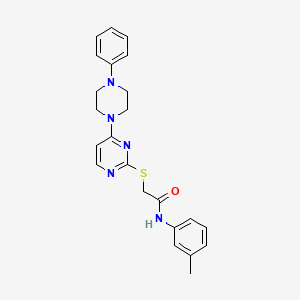
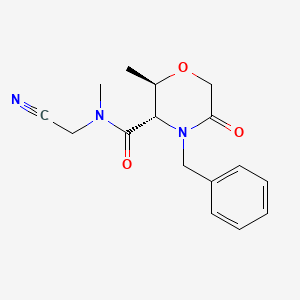
![3-cyclopentyl-7-{[3-(1H-pyrazol-1-yl)propyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3000410.png)
![5-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![3-Fluorosulfonyloxy-5-[(1-propan-2-yltriazol-4-yl)carbamoyl]pyridine](/img/structure/B3000413.png)